1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-5-fluoro-2(1H)-pyrimidinone

Description

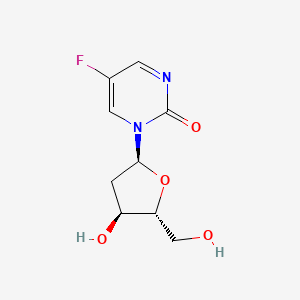

This compound is a fluorinated pyrimidine nucleoside analog characterized by a 2-deoxy-beta-D-erythro-pentofuranosyl sugar moiety and a 5-fluoro substituent on the pyrimidinone ring. Such modifications are critical for its biological activity, particularly in anticancer and antiviral applications.

Properties

CAS No. |

2145-71-3 |

|---|---|

Molecular Formula |

C9H11FN2O4 |

Molecular Weight |

230.19 g/mol |

IUPAC Name |

5-fluoro-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H11FN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8-/m0/s1 |

InChI Key |

ADAGCJLQPKBIKG-RNJXMRFFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=C(C=NC2=O)F)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C=NC2=O)F)CO)O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Sugar Derivative

The sugar moiety is generally prepared as a protected 1-chloro-2-deoxy-α-D-erythro-pentofuranose derivative. Protecting groups such as p-toluoyl groups on the 3' and 5' hydroxyls are commonly used to enhance selectivity and stability during glycosylation.

Preparation of the Pyrimidine Base

The 5-fluoro-2(1H)-pyrimidinone base is either commercially available or synthesized by selective fluorination of uracil derivatives. The base is often converted into a sodium salt to increase nucleophilicity for the glycosylation step.

Glycosylation Reaction

The key step is the condensation of the sodium salt of the 5-fluoro-pyrimidine base with the protected sugar chloride derivative. This reaction is typically carried out in a moderately polar aprotic solvent such as acetone, acetonitrile, or dichloromethane at room temperature.

- The reaction proceeds without the need for a catalyst.

- The β-anomer is selectively formed with high selectivity (often >90%).

- Reaction times are generally around 19 hours to ensure completion.

Workup and Purification

- After completion, the reaction mixture is poured into an aqueous sodium chloride solution.

- Extraction with methylene chloride or dichloromethane is performed.

- The organic layer is dried over anhydrous magnesium sulfate.

- Solvent removal under reduced pressure yields a crude product.

- Purification is achieved by silica gel column chromatography using mixtures of methylene chloride and acetone.

- Crystallization from ethyl acetate or water affords the protected nucleoside intermediate.

Deprotection

- The protecting groups on the sugar are removed by hydrolysis, alcoholysis, or ammonolysis.

- A common method is treatment with ammonia in methanol at room temperature for 24 hours.

- The reaction mixture is concentrated, washed with chloroform to remove impurities, and the aqueous layer is concentrated.

- Final recrystallization from water yields pure 1-(2-deoxy-beta-D-erythro-pentofuranosyl)-5-fluoro-2(1H)-pyrimidinone (floxuridine).

Representative Data from Research Findings

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Formation of sodium salt of base | Sodium methylate in methanol, room temp, 30 min | ~100 | White crystals, stable intermediate |

| Glycosylation | Protected sugar chloride + sodium salt in acetone, RT, 19 h | ~43 | β-anomer selectivity >90%, no catalyst |

| Purification | Silica gel chromatography (methylene chloride/acetone 50:50) | - | Crystallization from ethyl acetate |

| Deprotection | Ammonia in methanol, RT, 24 h | ~89 | Final product recrystallized from water |

Spectroscopic Data (¹H-NMR, CD₃OD):

- H-8 (pyrimidine): δ 8.31 (s, 1H)

- H-2 (pyrimidine): δ 8.18 (s, 1H)

- Anomeric proton (H-1′): δ 6.43 (dd, J=8.0 & 5.9 Hz, 1H)

- Sugar protons consistent with β-configuration

Melting point: 189–190 °C (consistent with literature values)

Comparative Notes on Preparation Methods

| Aspect | Conventional Methods | Current Preferred Method |

|---|---|---|

| Starting materials | Natural DNA enzymatic degradation | Chemical synthesis from protected sugar and base salts |

| Catalysts | Often required, sometimes toxic (e.g., tin compounds) | No catalyst needed |

| Selectivity | Mixture of anomers, difficult separation | High β-anomer selectivity (>90%) |

| Safety | Use of hazardous reagents (e.g., sodium hydride) | Safer reagents like sodium methylate |

| Industrial suitability | Limited due to complexity and toxicity | Suitable for scale-up due to simplicity and safety |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the fluorine atom or modify the sugar moiety.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with enzymes and nucleic acids.

Medicine: Investigated for its potential as an antiviral or anticancer agent.

Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related pyrimidinone derivatives:

Structural and Functional Insights:

Sugar Modifications :

- The 2-deoxy sugar in the target compound eliminates the 2'-hydroxyl group, reducing susceptibility to enzymatic degradation compared to ribose-based analogs like Zebularine .

- Fluorination at the 2' position (e.g., FMAU) alters sugar puckering and enhances binding to viral polymerases, whereas the target compound’s 5-fluoro group directly impacts base-pairing in DNA .

Pyrimidinone Substituents: 5-Fluoro vs. 5-Iodo (Ropidoxuridine): Fluorine’s small size and electronegativity favor thymidylate synthase inhibition, while iodine’s bulkiness enhances DNA crosslinking for radiotherapy . 4-Amino groups (e.g., 4-Amino-5-methyl analog) enable hydrogen bonding with target enzymes, contrasting with the target compound’s reliance on fluorine for electronic effects .

Pharmacokinetics :

- Zebularine’s ribose sugar allows oral administration, but the target compound’s deoxy sugar may improve plasma stability at the cost of reduced oral absorption .

- Fluorinated analogs like FMAU exhibit prolonged half-lives due to resistance to phosphorylase cleavage .

Mechanistic Differences :

- The target compound’s 5-fluoro group likely inhibits thymidylate synthase, similar to 5-fluorouracil, whereas Zebularine acts as a DNA methyltransferase inhibitor .

- 5-Ethyl and 5-iodo derivatives may function as prodrugs or radiosensitizers, respectively, due to their steric and electronic properties .

Biological Activity

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-5-fluoro-2(1H)-pyrimidinone, often referred to as a deoxynucleoside analog, has garnered attention due to its potential therapeutic applications, particularly in antiviral and anticancer treatments. This compound is structurally related to nucleosides and exhibits biological activities that are significant in pharmacology and medicinal chemistry.

- Chemical Formula : C9H12FN3O4

- Molecular Weight : 241.25 g/mol

- CAS Number : 951-78-0

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as an antimetabolite , mimicking natural nucleosides. Once incorporated into DNA or RNA, it disrupts normal nucleotide synthesis and function, leading to inhibition of cell proliferation in various cancerous and viral cells.

Antiviral Activity

Research has shown that this compound exhibits significant antiviral properties. In vitro studies indicate its effectiveness against various viruses, particularly those related to the herpes simplex virus (HSV) and measles virus.

Anticancer Activity

This compound has also demonstrated cytostatic effects against several leukemia cell lines, including L1210 and P388. The mechanism involves interference with DNA synthesis, leading to apoptosis in rapidly dividing cancer cells.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study comparing various nucleoside analogs, this compound was tested against measles virus. The results indicated that this compound exhibited antiviral activity comparable to ribavirin, a well-known antiviral drug. However, it was noted that some derivatives showed increased toxicity towards Vero cells, suggesting a need for careful dose optimization in therapeutic applications .

Case Study: Anticancer Applications

Another study focused on the cytotoxic effects of this compound on leukemia cell lines. The results demonstrated moderate cytostatic activity, with IC50 values indicating effective inhibition of cell growth at specific concentrations. This suggests potential for further development as a therapeutic agent in hematological malignancies .

Mechanistic Insights

The incorporation of the fluorine atom into the pyrimidine ring enhances the compound's stability and alters its interaction with nucleic acid synthesis pathways. This modification is crucial for its activity as an antimetabolite, allowing it to effectively compete with natural nucleotides during DNA replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.